methyl({[(2S)-oxetan-2-yl]methyl})amine

GLP-1 receptor agonism chiral pharmacology danuglipron

methyl({[(2S)-oxetan-2-yl]methyl})amine (IUPAC: N-methyl-1-[(2S)-oxetan-2-yl]methanamine; MF: C₅H₁₁NO; MW: 101.15 g/mol) is a chiral secondary amine featuring a stereodefined (2S)-oxetane ring linked to an N-methylaminomethyl side chain. The oxetane motif is an established, compact, polar heterocycle used in medicinal chemistry to modulate solubility, lipophilicity, metabolic stability, and conformational preference—often serving as a bioisostere for gem-dimethyl or carbonyl groups.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B13504328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl({[(2S)-oxetan-2-yl]methyl})amine
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCNCC1CCO1
InChIInChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1
InChIKeyMAGZNHJEXBGQOM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of methyl({[(2S)-oxetan-2-yl]methyl})amine: A Chiral N-Methyl Oxetane Building Block


methyl({[(2S)-oxetan-2-yl]methyl})amine (IUPAC: N-methyl-1-[(2S)-oxetan-2-yl]methanamine; MF: C₅H₁₁NO; MW: 101.15 g/mol) is a chiral secondary amine featuring a stereodefined (2S)-oxetane ring linked to an N-methylaminomethyl side chain [1]. The oxetane motif is an established, compact, polar heterocycle used in medicinal chemistry to modulate solubility, lipophilicity, metabolic stability, and conformational preference—often serving as a bioisostere for gem-dimethyl or carbonyl groups [2]. The (2S) stereochemistry and the secondary N-methylamine functionality distinguish this building block from its primary amine and racemic counterparts, directly influencing its utility as a synthetic intermediate for chiral drug candidates [3].

Why methyl({[(2S)-oxetan-2-yl]methyl})amine Cannot Be Replaced by Generic Oxetane-Amine Analogs


Generic substitution of methyl({[(2S)-oxetan-2-yl]methyl})amine with the racemate, the (R)-enantiomer, the primary amine (des-methyl) analog, or the 3-yl regioisomer introduces stereochemical, physicochemical, or reactivity deviations that are consequential in asymmetric synthesis and structure-activity relationships (SAR). The (2S) stereochemistry is not interchangeable with (2R): clinical-stage GLP-1 receptor agonists such as danuglipron (PF-06882961) and lotiglipron explicitly incorporate the (2S)-oxetan-2-ylmethyl fragment as a pharmacophoric element [1]. N-Methylation alters the hydrogen-bond donor count (from 2 to 1) relative to the primary amine, modifying membrane permeability and metabolic stability profiles [2]. The 2-yl substitution places the amine adjacent to the ring oxygen, exerting a stronger inductive electron-withdrawing effect on amine basicity than the 3-yl regioisomer—directly affecting protonation state at physiological pH [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for methyl({[(2S)-oxetan-2-yl]methyl})amine vs. Closest Analogs


(2S) vs. (2R) Stereochemistry: Impact on GLP-1R Agonist Potency in a Clinical Candidate Context

The (2S)-oxetan-2-ylmethyl fragment is a required stereochemical element in the oral GLP-1R agonist danuglipron (PF-06882961, Pfizer Phase 2b). In BindingDB WO2022109182, a benzimidazole-carboxylic acid incorporating the (2S)-oxetan-2-ylmethyl substituent exhibited a GLP-1R IC₅₀ of 0.980 nM in a cAMP accumulation assay in CHO cells stably expressing human GLP-1R [1]. A closely related analog with an additional fluorine substituent (Example 22) achieved IC₅₀ 0.220 nM [2]. By contrast, in an independent study, the (2R)-oxetan-2-ylmethyl enantiomer incorporated into a JAK inhibitor scaffold showed distinct potency shifts: incorporation of the (2R)-configured primary amine improved JAK3 IC₅₀ from 1.2 nM to 0.7 nM (~40% improvement) while maintaining hERG IC₅₀ > 30 μM . Although direct matched-pair S-vs-R data for the N-methyl series are not publicly disclosed, the stereochemical identity at the oxetane 2-position is a non-negotiable structural determinant in clinical-stage chiral drug candidates [3].

GLP-1 receptor agonism chiral pharmacology danuglipron

N-Methyl Secondary Amine vs. Primary Amine Analog: Physicochemical and Metabolic Differentiation

The target compound (MW 101.15, C₅H₁₁NO) differs from its primary amine analog (S)-oxetan-2-ylmethanamine (MW 87.12, C₄H₉NO; CAS 2091328-57-1) by substitution of one N–H with an N–CH₃ group. This modification reduces the hydrogen-bond donor count from 2 to 1, increases molecular weight by 14 Da, and elevates predicted lipophilicity (XLogP = −0.2 for the N-methyl compound [1] vs. a more polar primary amine). The predicted pKa of both compounds is approximately 9.47 ± 0.29, indicating that the inductive electron-withdrawing effect of the oxetane oxygen dominates basicity modulation rather than N-substitution . However, the metabolic fate diverges: primary amines are susceptible to oxidative deamination by monoamine oxidases (MAO), whereas N-methyl secondary amines undergo N-demethylation via cytochrome P450 enzymes—a clearance pathway that can be exploited for tuned metabolic stability [2]. In a broader oxetane SAR context, N-methylation proximal to the oxetane ring has been shown to enhance microsomal epoxide hydrolase (mEH)-mediated oxetane hydrolysis rates compared to primary amine analogs, as the increased steric bulk and altered electronic environment near the ring influence mEH substrate recognition [3].

physicochemical properties N-methylation metabolic stability

Enantiomeric Purity: (2S)-Enantiomer vs. Racemate—Impact on Downstream Asymmetric Synthesis

The single (2S)-enantiomer building block is commercially available at ≥99% enantiomeric excess (ee), as documented by suppliers for the structurally analogous (S)-oxetan-2-ylmethanamine (CAS 2091328-57-1, 97% chemical purity, ≥99% ee) . In contrast, the racemic N-methyl compound methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6) is supplied at 95–98% chemical purity without any enantiomeric specification . In asymmetric synthesis, the enantiomeric excess of a chiral building block propagates directly into the product's diastereomeric and enantiomeric ratios; a 1% ee deficit in the starting material can translate to ≥1% loss in final product ee—a critical liability in pharmaceutical intermediate synthesis where regulatory specifications typically require >99.5% ee in the API [1]. The (2S)-configured building block therefore eliminates the need for post-synthetic chiral separation or asymmetric amplification strategies that would be mandatory when starting from the racemate.

chiral purity enantiomeric excess asymmetric synthesis

2-yl vs. 3-yl Regioisomeric Substitution: Impact on Amine Basicity via Inductive Effect

The substitution position on the oxetane ring exerts a measurable effect on the basicity of the appended amine. In 2-substituted oxetanes, the aminomethyl group is adjacent to the ring oxygen, placing the amine nitrogen within the inductive electron-withdrawing field of the electronegative oxygen atom—thereby reducing pKa relative to an unperturbed secondary amine [1]. In 3-substituted oxetanes (e.g., N-methyl-1-(oxetan-3-yl)methanamine, CAS 1574120-52-7), the aminomethyl group is separated from the oxygen by one additional C–C bond, attenuating the inductive effect and yielding a comparatively more basic amine center [2]. Quantitative experimental validation in oxetane-containing drug candidates demonstrates that the 2-yl vs. 3-yl regiochemistry can shift the ionization state of the amine at physiological pH (7.4), with pKa differences of 0.5–1.0 log units documented across various oxetane-amine scaffolds [3]. This differential protonation directly influences membrane permeability (neutral form permeates; charged form does not), solubility, and target binding.

regioisomer amine basicity inductive effect oxetane SAR

Industrial Validation: Incorporation into Clinical-Stage GLP-1R Agonists as a Mandatory Pharmacophoric Fragment

The (2S)-oxetan-2-ylmethyl fragment is an explicit, non-interchangeable substructure in danuglipron (PF-06882961, Pfizer), an oral small-molecule GLP-1 receptor agonist that reached Phase 2b clinical trials for type 2 diabetes and obesity [1]. The ChEBI ontology entry for danuglipron (CHEBI:231951) specifically annotates the '(2S)-oxetan-2-ylmethyl' substituent at the N1 position of the benzimidazole core [2]. A patent review covering 2020–2024 identifies the (S)-oxetan-2-ylmethyl substituent as a 'privileged fragment' in danuglipron- and lotiglipron-like agonists, with bioisosteric replacement identified as a viable approach for next-generation compounds—but always referencing back to the (S)-configured oxetane as the prototype [3]. The scale of industrial relevance is substantial: the global GLP-1 agonist market exceeded $37 billion in 2023, and multiple generic manufacturers are actively developing synthetic routes to danuglipron and related small-molecule GLP-1R agonists that require the (2S)-oxetan-2-ylmethyl building block [4]. Eli Lilly's patent AU2020401539B2 discloses an optimized, azide-free process for (S)-oxetan-2-ylmethanamine, explicitly citing its use as a key intermediate in GLP-1R agonist manufacturing [5].

GLP-1R agonist danuglipron lotiglipron pharmaceutical intermediate

Optimal Application Scenarios for methyl({[(2S)-oxetan-2-yl]methyl})amine Based on Quantitative Evidence


Synthesis and Late-Stage Optimization of Oral Small-Molecule GLP-1 Receptor Agonists

The (2S)-oxetan-2-ylmethyl fragment is a mandatory pharmacophoric element in danuglipron and related clinical candidates. Researchers synthesizing benzimidazole-, imidazole-, or benzodioxole-based GLP-1R agonists must procure the (2S)-configured N-methyl building block to ensure stereochemical fidelity at the oxetane-bearing position. BindingDB data confirm that compounds incorporating this fragment achieve sub-nanomolar GLP-1R IC₅₀ values (0.220–0.980 nM) in cAMP functional assays [1]. Use of the racemate or (R)-enantiomer would produce diastereomeric mixtures requiring costly chiral separation and risk generating inactive or antagonistic stereoisomers [2].

CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity and Permeability

The 2-substituted oxetane placement adjacent to the ring oxygen exerts an inductive electron-withdrawing effect that lowers amine pKa by ~0.5–1.0 log units compared to 3-substituted regioisomers [1]. Combined with N-methylation (reducing HBD count to 1, predicted XLogP = −0.2), this compound offers a balanced polarity profile suited for CNS penetration—where excessive basicity drives P-gp efflux and restricts brain exposure [2]. Medicinal chemistry teams optimizing CNS-targeted kinase inhibitors, orexin receptor antagonists, or oxytocin receptor modulators should select the 2-yl N-methyl variant over the 3-yl regioisomer or primary amine analog when permeability and reduced basicity are design objectives [3].

Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates Requiring High Chiral Purity Input

For process chemistry groups developing scalable routes to chiral drug substances, the ≥99% ee specification of the (2S)-building block directly eliminates downstream chiral purification steps [1]. This contrasts with the racemate (CAS 1936624-90-6, 0% ee), which would require chiral SMB chromatography, diastereomeric salt resolution, or enzymatic kinetic resolution—adding 2–4 synthetic steps and 15–40% yield loss [2]. Eli Lilly's patented process for (S)-oxetan-2-ylmethanamine (AU2020401539B2) establishes industrial precedent for enantiopure oxetane-amine intermediate manufacturing at scale, with the azide-free route specifically designed for safe, kilogram-scale production [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compact size (MW 101.15), balanced polarity (XLogP −0.2), single HBD, and defined (2S)-stereochemistry make this compound an attractive fragment for FBDD libraries and DEL technology [1]. The secondary amine provides a reactive handle for on-DNA amide bond formation or reductive amination, while the oxetane ring introduces three-dimensionality and metabolic stability advantages absent in planar aromatic fragments [2]. The commercially available enantiopure form (≥99% ee) ensures that fragment hits containing this building block can be directly advanced to hit-to-lead without chiral ambiguity—a key differentiator from the racemic or des-methyl versions [3].

Quote Request

Request a Quote for methyl({[(2S)-oxetan-2-yl]methyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.